An In-depth Technical Guide to N-(But-3-ynyl)azetidine: Synthesis, Properties, and Applications for Advanced Research
An In-depth Technical Guide to N-(But-3-ynyl)azetidine: Synthesis, Properties, and Applications for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Compound Identification and Chemical Properties
N-(But-3-ynyl)azetidine, systematically named 1-(but-3-yn-1-yl)azetidine, is a secondary amine featuring a four-membered azetidine ring N-substituted with a but-3-ynyl group.[1] The presence of the strained azetidine ring and the terminal alkyne functionality imparts unique chemical reactivity and makes it an attractive scaffold for further molecular elaboration.
Table 1: Compound Identifiers and Predicted Properties
| Identifier/Property | Value | Source |
| Systematic Name | 1-(but-3-yn-1-yl)azetidine | PubChemLite |
| Molecular Formula | C₇H₁₁N | PubChemLite |
| SMILES | C#CCCN1CCC1 | PubChemLite |
| InChI | InChI=1S/C7H11N/c1-2-3-5-8-6-4-7-8/h1H,3-7H2 | PubChemLite |
| InChIKey | QMEULVAOWUGECI-UHFFFAOYSA-N | PubChemLite |
| Molecular Weight | 109.17 g/mol | Calculated |
| Predicted XlogP | 1.0 | PubChemLite |
| Predicted Boiling Point | ~150-170 °C | Estimation based on similar structures |
| Predicted pKa (conjugate acid) | ~9-10 | Estimation based on azetidine |
Synthesis of N-(But-3-ynyl)azetidine: A Practical Approach
The synthesis of N-(But-3-ynyl)azetidine can be readily achieved through the direct N-alkylation of azetidine with a suitable 4-halobutyne. This method is a robust and well-established procedure for the formation of N-alkylated amines.
Synthetic Pathway
The proposed synthesis involves the nucleophilic substitution of a halide from 4-halo-1-butyne by the secondary amine of the azetidine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
Caption: Proposed synthetic pathway for N-(But-3-ynyl)azetidine.
Detailed Experimental Protocol
Materials:
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Azetidine
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4-Bromo-1-butyne (or 4-chloro-1-butyne)
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Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
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Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
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Diethyl ether (Et₂O)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser (if heating is required)
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Separatory funnel
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Rotary evaporator
Procedure:
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To a stirred solution of azetidine (1.0 eq.) in anhydrous acetonitrile (or DMF) in a round-bottom flask, add potassium carbonate (1.5-2.0 eq.).
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Slowly add 4-bromo-1-butyne (1.0-1.2 eq.) to the suspension at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
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After completion of the reaction, filter the mixture to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
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Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure N-(But-3-ynyl)azetidine.
Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis. The ¹H NMR spectrum should show characteristic signals for the azetidine ring protons and the butynyl chain protons. The ¹³C NMR spectrum will confirm the presence of the expected number of carbon atoms, including the two sp-hybridized carbons of the alkyne. The IR spectrum should exhibit a characteristic C≡C-H stretching vibration. Mass spectrometry will confirm the molecular weight of the product.
Spectroscopic Characterization (Predicted)
While experimental data for N-(But-3-ynyl)azetidine is not widely published, its spectroscopic features can be reliably predicted based on analogous structures.
Table 2: Predicted Spectroscopic Data for N-(But-3-ynyl)azetidine
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | δ ~3.2-3.4 (t, 4H, -NCH₂- of azetidine), ~2.6-2.8 (t, 2H, -NCH₂CH₂-), ~2.2-2.4 (td, 2H, -CH₂C≡CH), ~1.9-2.1 (m, 2H, -CH₂- of azetidine), ~1.95 (t, 1H, C≡CH) |
| ¹³C NMR (CDCl₃) | δ ~83 (C≡CH), ~69 (-C≡CH), ~55 (-NCH₂- of azetidine), ~50 (-NCH₂CH₂-), ~20 (-CH₂C≡CH), ~18 (-CH₂- of azetidine) |
| IR (thin film) | ν ~3300 cm⁻¹ (C≡C-H stretch), ~2950-2850 cm⁻¹ (C-H stretch), ~2120 cm⁻¹ (C≡C stretch) |
| Mass Spec (EI) | m/z 109 (M⁺), characteristic fragmentation pattern |
Applications in Research and Drug Development
The unique structural features of N-(But-3-ynyl)azetidine make it a highly versatile building block in several areas of chemical research, particularly in medicinal chemistry. The azetidine moiety is a recognized "bioisostere" for various functional groups and is present in several approved drugs.[2][3][4]
Click Chemistry and Bioconjugation
The terminal alkyne group serves as a powerful handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction allows for the efficient and specific covalent ligation of the azetidine-containing molecule to other molecules functionalized with an azide group.
Caption: Application of N-(But-3-ynyl)azetidine in click chemistry.
This capability is invaluable for:
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Drug Discovery: Synthesizing libraries of compounds for high-throughput screening.
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Bioconjugation: Attaching the azetidine moiety to biomolecules such as peptides, proteins, or nucleic acids for targeted delivery or imaging.
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Materials Science: Functionalizing polymers and surfaces.
Lead Optimization in Medicinal Chemistry
The azetidine ring is a desirable motif in drug design due to its ability to:
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Improve Physicochemical Properties: Enhance solubility and reduce lipophilicity compared to larger cyclic amines.[3]
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Provide Structural Rigidity: The strained ring system can lock a molecule into a specific conformation, potentially increasing its binding affinity to a biological target.[4]
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Serve as a Pharmacophore Element: The nitrogen atom can act as a hydrogen bond acceptor, and the ring can be further functionalized to interact with target proteins.
N-(But-3-ynyl)azetidine can be used as a starting material to introduce the azetidine scaffold into a lead molecule, with the alkyne providing a site for further diversification.
Synthesis of More Complex Heterocycles
The terminal alkyne can participate in various other transformations, such as Sonogashira coupling, hydroamination, and cycloaddition reactions, to construct more complex molecular architectures.
Safety and Handling
Azetidine and its derivatives should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Azetidine itself is a flammable and corrosive liquid. While the properties of N-(But-3-ynyl)azetidine have not been fully characterized, it should be treated as a potentially hazardous chemical.
Conclusion
N-(But-3-ynyl)azetidine is a promising and versatile building block for chemical synthesis. Its straightforward preparation and the dual reactivity of the azetidine ring and the terminal alkyne group open up a wide range of possibilities for the design and synthesis of novel molecules with potential applications in drug discovery, bioconjugation, and materials science. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable compound into their synthetic strategies.
References
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Kaabi, A. et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. Available at: [Link]
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Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(12), 7083-7117. Available at: [Link]
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PubChemLite. 1-(but-3-yn-1-yl)azetidine (C7H11N). University of Luxembourg. Retrieved February 2, 2026, from [Link]
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Datsenko, O. P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
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Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. Available at: [Link]
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Cheekatla, S. R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]
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Cheekatla, S. R. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]
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Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ResearchGate. Available at: [Link]
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Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 565-571. Available at: [Link]
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Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
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- Black, D. StC., et al. (2012). Functionalised azetidines as ligands: Species derived by selective alkylation at substituent-nitrogen. Polyhedron, 38(1), 136-143.
